molecular formula C23H22O7 B148261 Lactupicrin CAS No. 65725-11-3

Lactupicrin

カタログ番号: B148261
CAS番号: 65725-11-3
分子量: 410.4 g/mol
InChIキー: UMVSOHBRAQTGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ラクチュコピクリンは、中圧調製液体クロマトグラフィー(MPPLC)を用いて植物源から単離できます。このプロセスでは、植物全体のメタノール抽出物を石油エーテルと酢酸エチルで抽出し、酢酸エチル抽出物を取得します。 ラクチュコピクリンを含む粗生成物は、MPPLCと薄層クロマトグラフィー(TLC)追跡を使用して分離されます .

工業的生産方法

ラクチュコピクリンの工業的生産は、主に、野生のレタスやチコリなどの植物源からの抽出に依存しています。 このプロセスには、植物の収穫、ラテックスの抽出、クロマトグラフィー技術を使用した化合物の精製が含まれます .

化学反応の分析

反応の種類

ラクチュコピクリンは、以下を含むさまざまな化学反応を起こします。

    酸化: ラクチュコピクリンは、酸化されてさまざまな誘導体を形成できます。

    還元: 還元反応は、ラクトン環構造を変更できます。

    置換: 置換反応は、ヒドロキシル基とアセトキシ基で起こりえます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基が含まれます .

形成される主な生成物

これらの反応から形成される主な生成物には、酸化誘導体、還元されたラクトン環、置換されたラクチュコピクリン誘導体などがあります .

科学研究への応用

ラクチュコピクリンは、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Lactupicrin is characterized by its unique structure, which includes a γ-butyrolactone ring that is crucial for its biological activity. The compound exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Its mechanism of action is thought to involve the modulation of various signaling pathways, including those related to apoptosis and inflammation.

Anticancer Applications

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • Synergistic Effects with Chemotherapy : this compound has been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, in preclinical models, it demonstrated a synergistic effect when combined with oxaliplatin, leading to significant reductions in tumor volume and weight in xenografted mice models .
  • Mechanisms of Action : The anticancer properties are attributed to this compound's ability to induce apoptosis in cancer cells while simultaneously inhibiting pathways that promote tumor growth. It has been observed to inhibit telomerase activity and reduce oxidative stress markers associated with cancer progression .
  • Case Studies : In a notable study involving glioma xenografts, administration of this compound resulted in over 50% tumor size reduction, demonstrating its potential as a therapeutic agent in brain cancers .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit key inflammatory mediators such as NF-κB and COX-2. This inhibition leads to reduced levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Research Findings : In animal models of acute lung injury and other inflammatory conditions, this compound treatment resulted in decreased inflammation markers and improved recovery outcomes .

Antimicrobial Properties

Emerging research indicates that this compound may also possess antimicrobial effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various pathogens, including certain bacteria and fungi. This property could be leveraged for developing new antimicrobial agents .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings:

  • Bioavailability : Research indicates that this compound has low aqueous solubility, which may limit its oral bioavailability. However, modifications to its chemical structure could enhance its solubility and efficacy .
  • Safety Studies : Toxicity studies have shown that this compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development as a safe therapeutic agent .

Summary Table of this compound Applications

Application AreaKey FindingsReferences
AnticancerSynergizes with oxaliplatin; induces apoptosis
Anti-inflammatoryInhibits NF-κB and COX-2; reduces cytokines
AntimicrobialInhibits growth of bacteria and fungi
PharmacokineticsLow bioavailability; low toxicity

作用機序

ラクチュコピクリンは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

類似化合物

ラクチュコピクリンの独自性

ラクチュコピクリンは、鎮静作用、鎮痛作用、抗マラリア作用、アセチルコリンエステラーゼ阻害作用を組み合わせているため、独特です。 その多様な生物学的効果により、さまざまな科学的および産業的用途に役立つ化合物となっています .

特性

IUPAC Name

[9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,17,20-22,24-25H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSOHBRAQTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65725-11-3
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 178 °C
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactupicrin
Reactant of Route 2
Lactupicrin
Reactant of Route 3
Lactupicrin
Reactant of Route 4
Lactupicrin
Reactant of Route 5
Lactupicrin
Reactant of Route 6
Reactant of Route 6
Lactupicrin
Customer
Q & A

Q1: How does Lactucopicrin exert its anti-inflammatory effects?

A1: Lactucopicrin inhibits the activation of nuclear factor-κB (NF-κB) in inflamed macrophages, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and tumor necrosis factor alpha []. This effect is attributed to Lactucopicrin's ability to inhibit cytoplasmic dynein-mediated transportation of the p65 subunit, a crucial step for NF-κB activation [].

Q2: What is Lactucopicrin's role in regulating lipid metabolism?

A2: Lactucopicrin promotes fatty acid β-oxidation by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway []. This activation leads to the upregulation of crucial factors involved in fatty acid β-oxidation, including PPARα, PPARγ, CPT1A, and HADHA []. Consequently, Lactucopicrin attenuates lipid accumulation and improves mitochondrial function in hepatocytes [].

Q3: How does Lactucopicrin impact macrophage foam cell formation?

A3: Lactucopicrin limits macrophage foam cell formation by reducing the amount of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in lipid rafts []. This reduction in LOX-1 distribution disrupts the uptake of oxidized low-density lipoprotein (oxLDL), a key contributor to foam cell formation, without affecting cholesterol efflux [].

Q4: What is the molecular formula and weight of Lactucopicrin?

A4: Lactucopicrin has the molecular formula C23H22O7 and a molecular weight of 410.41 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize Lactucopicrin?

A5: Various techniques are used, including high-performance liquid chromatography (HPLC) for separation and quantification [, , , , , ], proton nuclear magnetic resonance (NMR) for structural elucidation [], and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification [, ].

Q6: How does the storage of chicory roots affect Lactucopicrin content?

A6: Storage conditions and processing methods, such as drying and milling, can impact the Lactucopicrin content in chicory roots, ultimately influencing the composition of chicory extracts [].

Q7: How do different washing procedures impact Lactucopicrin levels in fresh-cut chicory?

A7: Washing fresh-cut chicory, particularly with warm water, can significantly reduce sesquiterpene lactone (SL) content, including Lactucopicrin, and bitterness []. This suggests that specific washing protocols can be employed to modulate bitterness and preserve desirable sensory attributes.

Q8: Can Lactucopicrin be chemically modified for potential applications?

A8: Yes, Lactucopicrin can undergo regioselective O-acylation at its primary alcohol group using enzymes like lipase B from Candida antarctica (CAL-B) []. This biocatalytic approach allows for the introduction of various ester chains, expanding the potential applications of Lactucopicrin derivatives in pharmaceuticals and biocontrol agents [].

Q9: Have molecular docking studies been conducted with Lactucopicrin?

A9: Molecular docking simulations have been employed to investigate the interaction of Lactucopicrin with various targets. These include: * α-Glucosidase: Studies revealed that Lactucopicrin exhibits a strong binding affinity for specific residues within the active cavity of α-glucosidase, suggesting a competitive inhibition mechanism []. * Anti-apoptotic proteins: Docking simulations demonstrated that Lactucopicrin could potentially bind to the active sites of anti-apoptotic proteins, forming stable complexes, which might contribute to its anticancer activity []. * SARS-CoV-2 main protease (MPro): Studies predicted strong binding of Lactucopicrin 15-oxalate with MPro, suggesting its potential as a multi-target-directed ligand against SARS-CoV-2 infection [].

Q10: How does the structure of Lactucopicrin relate to its bitterness?

A10: Lactucopicrin possesses a guaianolide structure, a common feature among bitter compounds found in chicory. Sensory analysis coupled with chemical characterization indicates a strong correlation between the increasing levels of Lactucopicrin and perceived bitterness in lettuce and chicory [, , ].

Q11: What is the impact of structural modifications on Lactucopicrin's activity?

A11: Inactivating the lactucin synthase enzyme, which converts 8-deoxylactucin to lactucin, leads to an accumulation of 8-deoxylactucin and its derivatives, including 11β,13-dihydro-8-deoxylactucin, in chicory taproots []. Interestingly, a supercritical fluid extract fraction enriched in these compounds demonstrated anti-inflammatory activity in an inflamed intestinal mucosa model []. This highlights the potential for modifying the Lactucopicrin biosynthetic pathway to enhance the production of specific derivatives with desired bioactivities.

Q12: How stable are Lactucopicrin and its derivatives?

A12: Lactucopicrin exists naturally in free and conjugated forms, such as oxalates and sulfates []. The oxalyl conjugates are generally unstable and readily hydrolyze back to the parent sesquiterpene lactone []. In contrast, the sulfate conjugates demonstrate greater stability [].

Q13: What is known about the bioavailability of Lactucopicrin from dietary sources?

A13: Studies on healthy volunteers consuming chicory juice revealed that Lactucopicrin exhibits low oral bioavailability []. A significant portion of ingested Lactucopicrin undergoes gut microbial metabolism and phase II metabolism, resulting in the detection of various metabolites, including glucuronide and sulfate conjugates, in urine and fecal samples [].

Q14: What cellular models have been used to investigate Lactucopicrin's effects?

A14: Several cell lines have been used to study Lactucopicrin's biological activity: * Macrophages: Mouse bone marrow-derived macrophages treated with lipopolysaccharide (LPS) are used to investigate Lactucopicrin's anti-inflammatory properties in the context of atherosclerosis []. * HepG2: This human hepatoblastoma cell line, treated with free fatty acids, serves as an in vitro model of non-alcoholic fatty liver disease (NAFLD) to elucidate Lactucopicrin's role in lipid metabolism []. * Saos-2: This human osteosarcoma cell line is used to evaluate Lactucopicrin's anticancer effects, specifically its impact on cell proliferation, migration, invasion, and apoptosis []. * SKMEL-5: This human skin cancer cell line is employed to explore Lactucopicrin's anticancer properties, particularly its effects on cell proliferation, apoptosis, cell cycle progression, and the m-TOR/PI3K/AKT signaling pathway []. * U87Mg: This glioblastoma cell line is used to investigate Lactucopicrin's anticancer effects, including its impact on autophagy, cell cycle arrest, oxidative stress, and synergy with temozolomide (TMZ) [].

Q15: Have there been any animal studies on Lactucopicrin?

A15: Yes, several animal models have been utilized to evaluate Lactucopicrin's therapeutic potential: * Atherosclerosis: Apolipoprotein E-deficient mice fed a high-fat diet are used to study Lactucopicrin's impact on atherogenesis. Results indicate a reduction in plaque area, macrophage accumulation, and inflammatory markers, suggesting a protective role against atherosclerosis []. * Sleep Enhancement: Rodent models, including pentobarbital-induced sleep and caffeine-induced insomnia models, have been employed to demonstrate Lactucopicrin's sleep-enhancing properties [, ]. These studies highlight the ability of Lactucopicrin to increase sleep duration, potentially through its interaction with GABAergic mechanisms.

Q16: How is Lactucopicrin typically quantified in plant material?

A16: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of Lactucopicrin in plant extracts [, , , , , ]. This technique allows for the simultaneous determination of Lactucopicrin alongside other related sesquiterpene lactones, providing a comprehensive profile of these compounds in various plant species and tissues.

Q17: How does the bitterness of chicory root extract compare to that of quinine?

A17: Sensory analysis comparing the bitterness of beverages prepared with either quinine or chicory root extract revealed distinct sensory profiles []. Notably, while the bitterness of quinine-containing beverages decreased significantly upon storage in daylight, the bitterness of beverages with chicory root extract remained stable []. This observation highlights the potential of chicory root extract as a natural alternative to quinine in certain food applications.

Q18: What is the historical context of using chicory for its bitter compounds?

A18: Chicory, specifically its roots, has been cultivated for centuries, initially as a coffee substitute due to its bitter taste profile []. The bitter compounds responsible for this characteristic taste were later identified as sesquiterpene lactones, including Lactucopicrin.

Q19: Can Lactucopicrin be used in combination with other plant extracts for synergistic effects?

A19: Combining romaine lettuce extract (RE), rich in Lactucopicrin, with skullcap root extract (SE) demonstrated synergistic effects on sleep enhancement in rodent models []. This combination significantly increased total sleep time and enhanced non-rapid eye movement (NREM) sleep, suggesting a potential application for managing sleep disorders [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。